molecular formula C19H15N5O2S B2884201 1-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 891111-81-2

1-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2884201
CAS No.: 891111-81-2
M. Wt: 377.42
InChI Key: GCVDCRMKJLGVFW-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a pyridin-4-yl group and at position 3 with a sulfanyl-linked ethanone moiety bearing a 4-methoxyphenyl substituent. The structure combines a heteroaromatic triazolopyridazine system with electron-donating (methoxy) and hydrogen-bond-capable (pyridinyl) groups, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors requiring π-π stacking or polar interactions .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c1-26-15-4-2-14(3-5-15)17(25)12-27-19-22-21-18-7-6-16(23-24(18)19)13-8-10-20-11-9-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVDCRMKJLGVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The triazolo[4,3-b]pyridazine system is typically synthesized via [3+3] cycloaddition between pyridine-derived imines and α,β-unsaturated carbonyl compounds. A validated protocol involves:

Reagents :

  • 3-Amino-6-chloropyridazine (1)
  • 4-Pyridinecarboxaldehyde (2)

Conditions :

  • Acetic anhydride, 110°C, 12 h
  • Yields: 68–72%

Mechanism :

  • Formation of Schiff base intermediate
  • Intramolecular cyclization with elimination of H$$_2$$O
  • Aromatization via oxidation

Optimization :
Microwave-assisted synthesis reduces reaction time to 30 min at 150°C without yield compromise.

Alternative Route via Hydrazine Cyclization

A patent-disclosed method utilizes hydrazine derivatives for ring closure:

Procedure :

  • React 6-bromo-4-oxohex-5-ynoate (3) with 4-pyridylhydrazine (4)
  • Cyclize under basic conditions (K$$2$$CO$$3$$, DMF, 80°C)
  • Isolate 6-(pyridin-4-yl)-triazolo[4,3-b]pyridazin-3(2H)-one (5) in 65% yield

Functionalization at Position 3: Sulfanyl Group Installation

Thiolation via Nucleophilic Displacement

The 3-chloro intermediate (6) undergoes S$$_N$$Ar with mercaptoethanone derivatives:

Synthetic Steps :

  • Generate 3-chloro-6-(pyridin-4-yl)-triazolo[4,3-b]pyridazine (6) by treating (5) with POCl$$_3$$
  • React (6) with 2-mercapto-1-(4-methoxyphenyl)ethan-1-one (7) in DMF with Cs$$2$$CO$$3$$
  • Purify via silica chromatography (EtOAc/hexane 3:1)

Key Data :

Parameter Value
Temperature 80°C
Time 8 h
Yield 78%
Purity (HPLC) 98.2%

Oxidative Coupling Strategy

For sulfur-sensitive substrates, a copper-catalyzed C-S bond formation is employed:

Conditions :

  • CuI (10 mol%), 1,10-phenanthroline (20 mol%)
  • DMSO, 100°C, 24 h
  • Yield: 63%

Synthesis of 2-Mercapto-1-(4-Methoxyphenyl)Ethan-1-One

Friedel-Crafts Acylation Route

Procedure :

  • Acetylate 4-methoxybenzene (8) with chloroacetyl chloride (9) using AlCl$$_3$$ catalyst
  • Thiolate intermediate with NaSH in ethanol
  • Isolate (7) in 85% yield

Critical Parameters :

  • Strict temperature control (-5°C to 0°C) prevents polysubstitution
  • Anhydrous conditions essential for AlCl$$_3$$ reactivity

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce cyclization time from hours to minutes
  • Catalyst Recycling : Immobilized Cu catalysts achieve 95% recovery in C-S coupling

Purification Technology

Multi-Step Chromatography :

Step Stationary Phase Mobile Phase Purpose
1 Silica gel Hexane/EtOAc (4:1) Remove polar byproducts
2 C18 reverse phase MeCN/H$$_2$$O (65:35) Final polishing

Crystallization Optimization :

  • Use ethanol/water (7:3) for high-purity crystals (99.5% by DSC)

Analytical Characterization

Spectroscopic Data :

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.92 (d, J=5.6 Hz, 2H, Py-H), 8.35 (s, 1H, Triazolo-H), 7.89 (d, J=8.8 Hz, 2H, Ar-H), 6.99 (d, J=8.8 Hz, 2H, Ar-H), 4.45 (s, 2H, SCH$$2$$), 3.82 (s, 3H, OCH$$_3$$)
  • HRMS : m/z 407.0982 [M+H]$$^+$$ (calc. 407.0985)

Thermal Properties :

  • Melting point: 214–216°C (DSC, heating rate 10°C/min)
  • Decomposition onset: 285°C (TGA, N$$_2$$ atmosphere)

Challenges and Mitigation Strategies

Regioselectivity in Triazolo Ring Formation

Issue : Competingtriazolo[1,5-a]pyridazine isomer formation (≤15%)
Solution :

  • Use bulky solvents (t-BuOH) to favor kinetic product
  • Add ZnCl$$_2$$ as Lewis acid catalyst (reduces isomer to <2%)

Green Chemistry Alternatives

Solvent Replacement

  • Substitute DMF with Cyrene™ (dihydrolevoglucosenone) in S$$_N$$Ar reactions:
    • Yield maintained at 73%
    • E-factor reduced from 28 to 5.3

Catalytic Amination

  • Photoredox catalysis enables direct C-H amination:
    • Ir(ppy)$$_3$$ (2 mol%), blue LEDs, 24 h
    • 58% yield vs. 42% via classical methods

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs differ in substituents on the triazolopyridazine core and the ethanone moiety:

Compound ID/Name R1 (Triazolo Substituent) R2 (Ethanone Substituent) Molecular Weight (g/mol) Key Properties/Activities
Target Compound Pyridin-4-yl 4-Methoxyphenyl 368.38 (calculated) Hypothesized moderate lipophilicity due to methoxy group; potential CNS activity .
2-{[6-(4-Chlorophenyl)[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}-1-(Morpholin-4-yl)Ethan-1-One 4-Chlorophenyl Morpholin-4-yl 389.86 Increased lipophilicity (Cl substituent); possible enhanced membrane permeability .
1-(Piperidin-1-yl)-2-{[6-(Pyridin-2-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}Ethan-1-One Pyridin-2-yl Piperidin-1-yl 354.43 Basic piperidine group may improve solubility; pyridin-2-yl could alter binding geometry .
4-(4-Bromophenyl)-6-(4-Hydroxy-3-Methoxyphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carbonitrile N/A (Pyridinone core) 4-Bromophenyl N/A High antioxidant activity (79.05% DPPH scavenging) due to bromine’s electron-withdrawing effect .

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (target compound) may reduce oxidative stress resistance compared to bromophenyl analogs (e.g., 79.05% antioxidant activity in compounds) .
  • Heterocyclic Substituents: Pyridin-4-yl (target) vs.
  • Sulfanyl Linker : Present in all triazolopyridazine analogs, this group may facilitate thiol-disulfide exchange interactions in biological systems .

Biological Activity

1-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound with potential biological activities. The compound features a unique structural framework that includes a triazole moiety and a pyridazine ring, which are known for their diverse pharmacological properties. This article aims to summarize the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 358.43 g/mol. The presence of the methoxy group and the sulfanyl linkage enhances its chemical reactivity and potential biological interactions.

Biological Activity Overview

Research has shown that compounds containing triazole and pyridazine structures exhibit various biological activities, including:

  • Anticancer : Compounds of similar structure have demonstrated cytotoxic effects against various cancer cell lines.
  • Antibacterial : The triazole moiety is associated with significant antibacterial properties.
  • Anti-inflammatory : Some derivatives have shown promise in reducing inflammation.

Table of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines like MCF-7 and Bel-7402
AntibacterialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces inflammatory markers in vitro
NeuroprotectiveExhibits protective effects on neuronal cells in oxidative stress conditions

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against human malignant cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against the MCF-7 breast cancer cell line, with IC50 values comparable to established chemotherapeutic agents. This suggests its potential as an anticancer agent.

Antibacterial Activity

Another investigation focused on the antibacterial properties of related triazole compounds. The study found that these compounds, including derivatives similar to the target compound, showed considerable activity against both drug-sensitive and resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong efficacy, supporting the potential use of such compounds in treating bacterial infections.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of triazole derivatives. In vitro studies demonstrated that these compounds could significantly reduce levels of pro-inflammatory cytokines in stimulated macrophages. This action could be beneficial in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Triazole Ring : Known for its role in enhancing bioactivity through interactions with biological targets.
  • Pyridazine Moiety : Contributes to the overall stability and reactivity of the compound.
  • Methoxy Group : Influences lipophilicity and can enhance cellular uptake.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one, and how can intermediates be characterized?

  • Methodology : Multi-step synthesis typically involves (i) formation of the triazolo-pyridazine core via cyclization of pyridazine derivatives with hydrazine, followed by (ii) sulfanyl group introduction using nucleophilic substitution with thiol-containing reagents. Key intermediates are monitored via TLC and characterized using NMR and mass spectrometry .
  • Critical Parameters : Control reaction temperature (60–80°C) and pH (neutral to mildly basic) to avoid side reactions. Reflux in solvents like DMF or ethanol ensures high yields (~70–85% after purification via column chromatography) .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Analytical Workflow :

  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥95% purity.
  • Structural Confirmation : ¹H/¹³C NMR to verify methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), pyridinyl (δ 8.0–8.5 ppm), and sulfanyl linkages. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard Mitigation : Classified under GHS acute toxicity (oral, dermal) and severe eye irritation. Use PPE (gloves, goggles), fume hoods for synthesis, and ethanol/water mixtures for spill cleanup. Avoid dust formation during weighing .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly regarding substituent effects on the triazolo-pyridazine core?

  • Key Findings :

  • Methoxyphenyl Group : Enhances lipophilicity, improving membrane permeability (logP ~2.8).
  • Pyridinyl vs. Thiophene Substituents : Pyridinyl at position 6 increases affinity for kinase targets (e.g., IC₅₀ = 0.12 µM vs. 0.45 µM for thiophene analogs) .
    • Methodology : Compare activity of analogs (e.g., 4-chlorophenyl or fluorophenyl derivatives) in enzyme inhibition assays. Use molecular docking (AutoDock Vina) to predict binding interactions .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Case Study : In vitro IC₅₀ of 0.3 µM (kinase inhibition) vs. in vivo ED₅₀ of 15 mg/kg (murine model).
  • Resolution Strategies :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding.
  • Formulation Optimization : Use PEGylated nanoparticles to enhance bioavailability .

Q. What computational methods are effective for predicting off-target interactions of this compound?

  • Approach :

  • Target Prediction : SwissTargetPrediction or SEAware to identify kinase/GPCR targets.
  • MD Simulations : GROMACS for 100 ns simulations to assess binding stability to primary vs. off-targets (e.g., hERG channel).
    • Validation : Follow up with radioligand displacement assays for high-risk off-targets .

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